molecular formula C14H14ClN B12067376 [4-(5-Chloro-2-methylphenyl)phenyl]methanamine

[4-(5-Chloro-2-methylphenyl)phenyl]methanamine

Cat. No.: B12067376
M. Wt: 231.72 g/mol
InChI Key: DHZOQSGEUSQQOU-UHFFFAOYSA-N
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Description

Chemical Structure:
[4-(5-Chloro-2-methylphenyl)phenyl]methanamine (CAS: 1181295-30-6) consists of a biphenyl scaffold where one phenyl ring is substituted with a chlorine atom at the 5-position and a methyl group at the 2-position. The methanamine (-CH2NH2) group is attached to the para position of the unsubstituted phenyl ring.

Molecular Formula: C14H14ClN
Molecular Weight: 231.72 g/mol
Key Features:

  • Biphenyl core with halogen (Cl) and alkyl (CH3) substituents.
  • Primary amine functionality, enabling hydrogen bonding and reactivity in synthetic applications.

Properties

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)phenyl]methanamine

InChI

InChI=1S/C14H14ClN/c1-10-2-7-13(15)8-14(10)12-5-3-11(9-16)4-6-12/h2-8H,9,16H2,1H3

InChI Key

DHZOQSGEUSQQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Chloro-2-methylphenyl)phenyl]methanamine typically involves the following steps:

    Nitration: The starting material, 5-chloro-2-methylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Coupling Reaction: The resulting amine is coupled with benzaldehyde under acidic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(5-Chloro-2-methylphenyl)phenyl]methanamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(5-Chloro-2-methylphenyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its structure may be modified to enhance its activity and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of [4-(5-Chloro-2-methylphenyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

a. [3-Chloro-4-(2-methoxy-5-methylphenyl)phenyl]methanamine (AFK)
  • Structure : Substitutes the 5-Cl with a methoxy (OCH3) group and retains the 2-methyl group .
  • Formula: C15H16ClNO
  • Molecular Weight : 261.75 g/mol
  • Key Differences: Methoxy group increases electron density and alters solubility compared to the chloro analogue. Potential for varied biological activity due to polarity changes.
b. [3-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenyl]methanamine (AFW)
  • Structure : Replaces the methyl group with a trifluoromethyl (CF3) substituent .
  • Formula: C15H13ClF3NO
  • Molecular Weight : 327.72 g/mol
  • Key Differences :
    • CF3 group enhances lipophilicity and metabolic stability.
    • Electron-withdrawing effect of CF3 may influence binding interactions in medicinal chemistry contexts.

Heterocyclic Analogues

a. (2-(4-Chlorophenyl)oxazol-4-yl)methanamine
  • Structure : Oxazole ring replaces one benzene ring, with a 4-chlorophenyl substituent .
  • Formula : C10H9ClN2O
  • Molecular Weight : 208.65 g/mol
  • Key Differences :
    • Oxazole core introduces nitrogen and oxygen atoms, altering electronic properties.
    • Reduced steric bulk compared to biphenyl systems.
b. [5-(4-Chlorophenyl)-2-furyl]methylamine
  • Structure : Furan ring replaces one benzene ring .
  • Formula: C11H10ClNO
  • Molecular Weight : 207.66 g/mol
  • Smaller aromatic system may reduce π-π stacking interactions.

Biphenyl Derivatives with Varied Substitution Patterns

a. [3-(4-Methylphenyl)phenyl]methanamine Hydrochloride
  • Structure : Lacks chloro substitution; methyl group is on the adjacent phenyl ring .
  • Formula : C14H16ClN
  • Molecular Weight : 233.74 g/mol
  • Methyl group may enhance lipophilicity but reduce steric hindrance.
b. (4-Chlorophenyl)phenylmethylamine
  • Structure : Benzhydrylamine scaffold with Cl on one phenyl ring .
  • Formula : C13H12ClN
  • Molecular Weight : 217.70 g/mol
  • Key Differences :
    • Central CH2NH2 bridge instead of direct attachment to biphenyl.
    • Increased conformational flexibility.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
[4-(5-Cl-2-MePh)Ph]methanamine (Target) C14H14ClN 231.72 5-Cl, 2-Me on biphenyl Biphenyl, primary amine
AFK C15H16ClNO 261.75 2-OCH3, 5-Me on biphenyl Methoxy substitution
AFW C15H13ClF3NO 327.72 2-OCH3, 5-CF3 on biphenyl Trifluoromethyl substitution
(2-(4-ClPh)oxazol-4-yl)methanamine C10H9ClN2O 208.65 Oxazole core, 4-ClPh Heterocyclic scaffold
[5-(4-ClPh)-2-furyl]methylamine C11H10ClNO 207.66 Furan core, 4-ClPh Oxygen-containing heterocycle
[3-(4-MePh)Ph]methanamine HCl C14H16ClN 233.74 4-Me on biphenyl No halogen substitution

Key Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and trifluoromethyl (CF3) substituents enhance electrophilicity, whereas methoxy (OCH3) groups increase electron density .
  • Heterocyclic vs.
  • Biological Relevance : Primary amine functionality in all compounds suggests utility in drug discovery, e.g., as building blocks for kinase inhibitors or antimicrobial agents .

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